molecular formula C13H16O4 B1375732 4-(Benzyloxy)oxane-4-carboxylic acid CAS No. 1293265-45-8

4-(Benzyloxy)oxane-4-carboxylic acid

Cat. No. B1375732
M. Wt: 236.26 g/mol
InChI Key: OVBNUUMAZBAULI-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1293265-45-8 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid .


Synthesis Analysis

The synthesis of “4-(Benzyloxy)oxane-4-carboxylic acid” is a crucial intermediate in the synthesis of baloxavir marboxil . The initial four-step sequence showed various limitations such as low yield, use of problematic solvents, large excess of expensive reagents, safety issues, and difficulty in impurity control . To address these challenges, process optimization was carried out to achieve the expected goals of large-scale industrial production .


Molecular Structure Analysis

The InChI code for “4-(Benzyloxy)oxane-4-carboxylic acid” is 1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(Benzyloxy)oxane-4-carboxylic acid” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

  • Luminescent Properties in Coordination Compounds

    • Research has shown that 4-benzyloxy benzoic acid derivatives are useful in synthesizing lanthanide coordination compounds. These compounds exhibit varied photophysical properties based on the presence of electron-releasing or electron-withdrawing substituents. Such compounds find applications in the field of luminescence, especially in the development of new materials with specific photoluminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
  • Synthesis of Pharmacologically Active Compounds

    • 4-Benzyloxyindole-2-carboxylic acid hydrazide has been used to react with aromatic and heterocyclic aldehydes, leading to the synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These are important intermediates for creating a new class of pharmacologically active compounds. This area of research is significant in drug development and medicinal chemistry (Jain, Gupta, Ganesan, Pande, Pardasani, & Malhotra, 2005).
  • Functionalized Polymeric Materials

    • Studies have been conducted on the use of 4-carboxy-2-oxetanone, derived from 4-benzyloxyoxane, as a precursor in the preparation of functionalized poly(malic acid) derivatives. These derivatives have potential applications in the creation of reactive polymers, supported catalysts, liquid crystal polymers, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
  • Supramolecular Chemistry and Surface Properties

    • A benzoxazine derivative containing azobenzene and carboxylic acid units was synthesized through a reaction involving 4-(4-hydroxyphenylazo)benzoic acid. This study contributes to the field of supramolecular chemistry, particularly in understanding the surface properties and specific interactions of such compounds (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).
  • Crystallography and Material Synthesis

    • Research on the synthesis and study of 4-(oxiran-2-ylmethoxy) benzoic acid contributes to the field of crystallography and material synthesis. Understanding the crystalline structure of such compounds is crucial for material science and engineering applications (Obreza & Perdih, 2012).
  • Lanthanide-based Coordination Polymers

    • Derivatives of 3,5-dihydroxy benzoates, which can be synthesized from compounds like 4-benzyloxyoxane, have been used to create lanthanide-based coordination polymers. These polymers have significant potential in the study of photophysical properties and the development of new materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-phenylmethoxyoxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBNUUMAZBAULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)oxane-4-carboxylic acid

CAS RN

1293265-45-8
Record name 4-(benzyloxy)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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